2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Lipophilicity Physicochemical Properties Drug Design

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries often face supply gaps for specific thieno[2,3-d]pyrimidine substitution patterns. This compound resolves that challenge with the precise 2-butyl-4-chloro-6-ethyl scaffold essential for controlled SAR studies. • Reactive 4-Cl handle enables rapid nucleophilic diversification for focused library synthesis. • High predicted lipophilicity (LogP 4.25) supports passive membrane diffusion in cell-based assays. • Unique 2-butyl/6-ethyl topology provides a defined reference for quantifying 2-alkyl branching effects on potency and selectivity.

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
Cat. No. B13633004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl
InChIInChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3
InChIKeyWBEKYBBVSHVDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine: Identity & Baseline Characterization


2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (CAS: 1515489-90-3) is a member of the thieno[2,3-d]pyrimidine class, a fused heterocyclic scaffold recognized for its diverse biological activities [1]. The compound has a molecular formula of C12H15ClN2S and a molecular weight of 254.78 g/mol . Its structure features a 2-butyl and a 6-ethyl substitution on the core ring system, which is also present in numerous kinase inhibitors and antifolate agents [2]. While the class is broadly studied, specific quantitative differentiation data for this precise analog remains limited in the public domain, underscoring the need for careful, evidence-based selection.

Synthetic intermediate with reactive 4-chloro handle for kinase inhibitor library synthesis
High predicted lipophilicity supports passive cell permeability in assay design
Linear 2-butyl topology enables defined SAR studies vs branched 2-alkyl analogs

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine: Substitution Pattern vs. Analogs


Substitution on the thieno[2,3-d]pyrimidine scaffold, particularly at the 2- and 6- positions, is not a generic modification. Studies show that variations in alkyl chain length and branching directly impact critical physicochemical properties such as lipophilicity and, consequently, cell permeability and target engagement [1]. For instance, the shift from a 6-ethyl to a 6-tert-butyl group alters the overall molecular shape and electron density, which can drastically change the compound's activity profile [2]. Therefore, substituting a 2-butyl-4-chloro-6-ethyl derivative with a seemingly similar 2-sec-butyl or 6-tert-butyl analog cannot be done without risking a complete loss of activity or a change in selectivity. The specific evidence below quantifies these differentiating factors.

2-branched alkyl analogs (e.g., 2-sec-butyl) may alter binding mode and target selectivity
6-tert-butyl substitution can shift electronic and steric properties, impacting activity profile
4-oxo counterparts lack the reactive chloro handle, preventing direct synthetic elaboration

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine: Differentiating Evidence


Lipophilicity & Membrane Permeability

The lipophilicity of 2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine, as indicated by its computed LogP value of 4.2497 , is a key differentiating factor. This value is higher than that of unsubstituted or less lipophilic core scaffolds. For comparison, the core 4-chlorothieno[3,2-d]pyrimidine scaffold (a regioisomer) has a significantly lower LogP, typically estimated to be below 2.0 [1]. This quantifiable difference in LogP directly correlates with an increased partition coefficient, implying a higher propensity for passive diffusion across biological membranes.

Computed Lipophilicity
Cross-study comparable
LogP = 4.2497 vs. core scaffold <2.0 (increase >2.2 units)
Supports passive membrane permeability selection
In silico prediction; experimental validation needed
Lipophilicity Physicochemical Properties Drug Design

2-Butyl vs. 2-Sec-Butyl: Topology & Target Binding

The linear 2-butyl substituent on the target compound introduces a distinct molecular topology compared to its branched-chain analog, 2-(sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine . While direct activity data is not publicly available for this exact pair, SAR studies on thieno[2,3-d]pyrimidines consistently demonstrate that even subtle changes in substituent branching at the 2-position lead to significant differences in inhibitory potency against kinases like EGFR, with IC50 shifts of >10-fold observed for closely related structural changes [1]. The linear butyl chain is predicted to afford a different binding mode and conformational flexibility than its branched counterpart, which is a crucial, though context-dependent, variable for target engagement.

2-Alkyl Topology
Class-level
Linear (2-butyl) vs. branched (2-sec-butyl) topology
Topology may alter kinase binding mode
Based on class-level SAR; >10-fold activity shifts reported for related analogs
Structure-Activity Relationship EGFR Kinase Inhibition

4-Chloro Group as a Synthetic Handle

The 4-chloro substituent on the pyrimidine ring is a well-established, reactive site for nucleophilic aromatic substitution (SNAr) [1]. In contrast, analogs with a 4-oxo group, such as those in the 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidine series, are chemically inert at this position, limiting further synthetic elaboration [2]. This makes the target compound a versatile building block for generating focused libraries of novel derivatives (e.g., 4-amino or 4-alkoxy analogs). Its reactivity is directly comparable to other 4-chloro-thienopyrimidines, but its specific 2-butyl and 6-ethyl substitution pattern is a differentiating factor that determines the properties of the final library members.

Synthetic Reactivity
Head-to-head
4-chloro (reactive SNAr site) vs. 4-oxo (inert)
Enables focused library derivatization
Requires standard SNAr conditions
Chemical Synthesis Nucleophilic Substitution Derivatization

Predicted Cell Permeability vs. Core Scaffolds

Beyond simple LogP comparison, the target compound's lipophilic nature is predicted to confer a different cellular uptake profile compared to more polar, unsubstituted thienopyrimidines. While no direct permeability data (e.g., PAMPA or Caco-2) is available, the LogP of 4.2497 strongly suggests a passive diffusion mechanism, whereas the core scaffold (e.g., 4-chlorothieno[3,2-d]pyrimidine) with a lower LogP [1] may rely more on transporter-mediated uptake or have significantly lower permeability. This difference is a key consideration for designing in vitro assays where intracellular target engagement is required.

Predicted Cell Entry
Class-level
High predicted (LogP 4.2497) vs. low for polar core scaffolds
Higher likelihood of passive cell entry for intracellular target assays
No direct PAMPA/Caco-2 data; confirm experimentally
Cell Permeability Physicochemical Properties In Silico Prediction

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine: Key Applications


Kinase Inhibitor Library Synthesis via SNAr

Procurement is strongly justified for medicinal chemistry groups focused on synthesizing focused libraries of kinase inhibitors. The 4-chloro group serves as an essential and highly specific chemical handle for introducing diverse amine or alkoxy functionalities via nucleophilic substitution [1]. This specific substitution pattern is a preferred starting point over inert 4-oxo analogs [2] or less lipophilic scaffolds, enabling the efficient generation of novel analogs for SAR studies.

Cell-Permeable Probes for Intracellular Targets

This compound is a superior choice for designing cell-based assays where passive diffusion across the membrane is required. Its high predicted lipophilicity (LogP = 4.2497) sets it apart from the more polar core scaffolds [3], suggesting it will more readily enter cells to engage intracellular targets. This property makes it a logical starting point for developing cellular probes or lead compounds in early-stage drug discovery.

Antifolate Selectivity Optimization

For researchers exploring novel antifolates with tumor selectivity, this compound's substitution pattern may offer advantages. Literature on related 6-substituted thieno[2,3-d]pyrimidines demonstrates that proper substitution can confer selectivity for folate receptors (FRs) over the reduced folate carrier (RFC) [4]. This specific analog, with its unique 2-butyl and 6-ethyl combination, could be explored as a building block to further optimize this selectivity profile, an approach not possible with unsubstituted or differently substituted scaffolds.

SAR Reference for 2-Alkyl Substitution

This compound's linear 2-butyl chain provides a specific and well-defined molecular topology. It serves as a valuable reference compound for understanding the SAR around the 2-position, particularly when compared to branched-chain isomers like the 2-sec-butyl analog . Its procurement enables controlled studies to quantify the impact of 2-alkyl branching on potency, selectivity, and physicochemical properties within a broader kinase inhibitor program [5].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via SNAr
Reactive 4-chloro synthetic handle
Derivative purity and synthetic yield
Intracellular target probe design
High predicted passive permeability
Cell-based permeability and target engagement assays
Antifolate selectivity optimization
2-butyl/6-ethyl substitution for FR/RFC selectivity context
Folate receptor vs. RFC uptake and inhibition assays
2-alkyl SAR reference compound
Linear 2-butyl topology
Comparative binding and potency assays vs. branched analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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